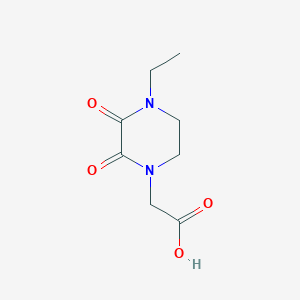

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

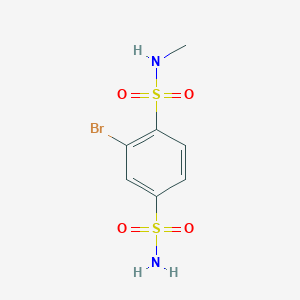

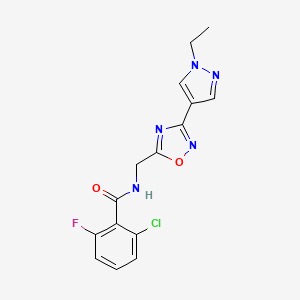

“2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid” is a chemical compound with the CAS Number: 488846-73-7 . It has a molecular weight of 200.19 and its IUPAC name is (4-ethyl-2,3-dioxo-1-piperazinyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves a reaction with N-ethylpiperazin-2,3-dione in t-butanol over ice, followed by the addition of solid K2CO3 . T-butylbromoacetate is then introduced dropwise and the mixture is stirred overnight at ambient temperature . The t-butanol is then azeotroped off with cyclohexane and the residue is partitioned between EtOAc and brine . The organic phase is extracted with 1M HCl, saturated NaHCO3, and brine, dried over Na2SO4, and concentrated to give the ester as a white solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) . This indicates that the compound has a piperazine ring with two carbonyl groups at positions 2 and 3, an ethyl group at position 4, and an acetic acid group attached to the nitrogen of the piperazine ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methodology : A study by Wei et al. (2008) presented a method to synthesize crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, which is closely related to 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid. They achieved a 97.6% yield using triphosgene in methylene dichloride at 0-5°C with triethylamine as a catalyst. This method avoids the use of hazardous chlorinating agents like phosgene, making it a safer alternative (Wei et al., 2008).

Compound Preparation : Li Yan-wei (2006) explored the preparation of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride from a related compound. They achieved a high yield (97.6%) and purity (98.14%), indicating the feasibility of synthesizing related compounds with high efficiency and purity (Li Yan-wei, 2006).

Chemical Structure and Applications

Structural Analysis : Dioxopiperazines, like 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid, have various regioisomeric forms, as explained by Witiak and Wei (1990). These forms are derived from different bond-disconnection precursors and have applications in biomedical research. The diverse structures of dioxopiperazines enable them to exhibit a range of biological activities, making them valuable in pharmacological research (Witiak & Wei, 1990).

Potential Pharmaceutical Applications : Salionov (2015) examined the synthesis and properties of derivatives of 1,2,4-triazoles, which showed potential for various biological activities. This suggests that 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid and its derivatives could be explored for similar applications, given their structural similarities (Salionov, 2015).

Safety And Hazards

The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVFOSETYRVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)

![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)

![[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2803314.png)

![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)